N-(2,6-Dimethylphenyl)-DL-alanine
Description
Contextualization within Alanine (B10760859) Derivatives and Amino Acid Analogues Research
N-(2,6-Dimethylphenyl)-DL-alanine belongs to the broad class of alanine derivatives. Alanine, a fundamental amino acid, is a crucial component of proteins and plays a significant role in various biological processes. ontosight.ai The modification of its structure, as seen in this compound, allows researchers to explore how changes in chemical composition affect biological activity. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers of the alanine portion. ontosight.ai This is a critical aspect, as different stereoisomers can exhibit distinct biological and chemical properties.
The study of amino acid analogues like this compound is a cornerstone of medicinal chemistry and chemical biology. These modified amino acids can act as enzyme inhibitors, receptor agonists or antagonists, or probes to investigate biochemical pathways. ontosight.ai By introducing specific chemical groups, such as the N-(2,6-dimethylphenyl) moiety, scientists can fine-tune the molecule's properties to achieve desired biological effects or to better understand molecular interactions.
Significance of the N-(2,6-Dimethylphenyl) Moiety in Chemical Biology
The N-(2,6-dimethylphenyl) group is a key feature of this compound, imparting specific characteristics that are significant in chemical biology. The two methyl groups in the ortho positions of the phenyl ring create steric hindrance, which can influence the molecule's conformation and its interactions with biological targets. This steric bulk can restrict rotation around the bond connecting the phenyl ring to the nitrogen atom, potentially leading to distinct and stable conformations that can be crucial for binding to enzymes or receptors.
Furthermore, the 2,6-dimethylphenyl group increases the lipophilicity of the molecule compared to unsubstituted N-phenylalanine. ontosight.ai This property can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME) within a biological system. ontosight.ai In drug design, modulating lipophilicity is a common strategy to optimize the pharmacokinetic profile of a lead compound. The presence of this moiety is also seen in various biologically active compounds, highlighting its importance in medicinal chemistry. For instance, derivatives containing the N-(2,6-dimethylphenyl) group have been investigated for their potential as anticonvulsants and are found in the structure of some local anesthetics. nih.gov
Overview of Academic Research Trajectories for the Compound and its Derivatives
Academic research on this compound and its derivatives has explored several key areas. A significant focus has been on the synthesis of N-aryl amino acids. Various methods have been developed for the N-arylation of amino acids, including transition metal-catalyzed cross-coupling reactions and transition metal-free approaches using diaryliodonium salts. nih.govacs.org These synthetic advancements are crucial for creating a diverse range of N-aryl amino acid derivatives for further study. nih.govresearchgate.netusc.edu.au
Another major research trajectory involves the biological evaluation of these compounds. For example, certain derivatives of this compound have been investigated for their fungicidal properties. The methyl ester of this compound, for instance, serves as an intermediate in the synthesis of fungicidal N-acyl derivatives. This highlights the potential application of these compounds in agriculture.
Furthermore, the structural and conformational properties of N-(2,6-dimethylphenyl) derivatives are a subject of study. X-ray crystallography and other analytical techniques are used to understand how the steric hindrance of the 2,6-dimethylphenyl group affects the molecule's three-dimensional structure. iucr.org This fundamental knowledge is essential for understanding their biological activity and for the rational design of new compounds with specific properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSDRWJBTDSIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67617-64-5 | |
| Record name | DL-Alanine, N-(2,6-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067617645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Transformations of N 2,6 Dimethylphenyl Dl Alanine
Direct Synthesis Approaches for N-(2,6-Dimethylphenyl)-DL-alanine
The direct synthesis of the racemic form of this compound can be achieved through established organic chemistry reactions, primarily involving the formation of the nitrogen-carbon bond between the aniline (B41778) derivative and the alanine (B10760859) backbone.
A primary method for synthesizing this compound is through the nucleophilic substitution reaction between 2,6-dimethylaniline (B139824) and an alanine derivative. This approach typically involves the N-alkylation of 2,6-dimethylaniline with a compound containing the three-carbon propanoate skeleton, where a leaving group is present at the α-position.
A common precursor for the alanine portion is a 2-halopropanoic acid ester, such as methyl 2-bromopropanoate. The reaction proceeds via the nucleophilic attack of the amino group of 2,6-dimethylaniline on the electrophilic α-carbon of the alanine ester. This process forms the corresponding ester of this compound. The use of a base is often required to neutralize the hydrogen halide byproduct generated during the reaction. The resulting product is the racemic methyl ester, known as Methyl (±)-2-(2,6-dimethylphenylamino)propionate. echemi.com
Following the synthesis of the ester derivative, such as methyl N-(2,6-dimethylphenyl)-DL-alaninate, the final step to obtain the target amino acid is the hydrolysis of the ester group. sioc-journal.cngoogle.com This transformation is a fundamental reaction in organic synthesis.
The hydrolysis can be carried out under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The ester is heated in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) in an aqueous solution.
Base-mediated hydrolysis (saponification): The ester is treated with a base like sodium hydroxide (B78521) or potassium hydroxide. This reaction produces the carboxylate salt of the amino acid. A subsequent acidification step is then necessary to protonate the carboxylate and isolate the free amino acid, this compound.
This hydrolysis step is not only crucial for the final stage of direct synthesis but also integral to enantioselective strategies where enzymes selectively hydrolyze one enantiomer of a racemic ester. sioc-journal.cngoogle.com
Enantioselective Synthesis Strategies for Chiral Analogues
The separation of racemic mixtures (a 50:50 mixture of D and L enantiomers) into optically pure stereoisomers is critical for many applications. For N-(2,6-Dimethylphenyl)-alanine, biocatalytic resolution techniques are prominently employed.
Biocatalysis leverages the high stereospecificity of enzymes to catalyze reactions on only one enantiomer within a racemic mixture, a process known as kinetic resolution. This allows for the effective separation of the two enantiomers.
Lipases are a class of hydrolase enzymes that have proven highly effective in the kinetic resolution of amino acid esters. nih.gov In the case of this compound, the kinetic resolution of its racemic methyl ester has been successfully demonstrated using Candida rugosa lipase (B570770) (CRL). sioc-journal.cn
The principle of this method is the stereoselective hydrolysis of one of the ester enantiomers into the corresponding carboxylic acid, while leaving the other ester enantiomer unreacted. google.com For instance, research has shown that CRL can selectively hydrolyze the (R)-enantiomer of methyl (±)-N-(2,6-dimethylphenyl)alanine to produce (R)-N-(2,6-dimethylphenyl)alanine. sioc-journal.cn The unreacted (S)-ester can then be separated from the (R)-acid. The efficiency of this resolution is dependent on several factors, including pH, temperature, and enzyme concentration. sioc-journal.cn
Optimal Conditions for Lipase-Catalyzed Resolution of Methyl (±)-N-(2,6-dimethylphenyl)alanine
| Parameter | Optimal Value |
|---|---|
| Enzyme | Candida rugosa lipase (CRL) |
| Substrate | 1 mmol Methyl (±)-N-(2,6-dimethylphenyl)alanine |
| pH | 6.4 |
| Temperature | 35 °C |
| Enzyme Concentration | 250 mg |
| Additive | 2 g Polyethylene Glycol (PEG) |
| Stirring Speed | 160 rpm |
This data is based on findings from a study on the enzymatic resolution of the specified compound. sioc-journal.cn
Beyond lipases, other enzyme classes offer powerful strategies for producing enantiomerically pure amino acids and could be applied to the synthesis of chiral N-(2,6-Dimethylphenyl)-alanine.
Aminoacylases: These enzymes are used industrially for the resolution of racemic N-acetyl amino acids. researchgate.net A potential pathway would involve the synthesis of N-acetyl-N-(2,6-Dimethylphenyl)-DL-alanine. An L-specific aminoacylase (B1246476) would then selectively deacetylate the L-enantiomer, producing L-N-(2,6-Dimethylphenyl)-alanine, while leaving the N-acetyl-D-enantiomer untouched for later separation and hydrolysis.
Amino Acid Dehydrogenases (AADHs) and Transaminases (TAs): These enzymes facilitate asymmetric synthesis rather than resolution. An engineered D-amino acid dehydrogenase could catalyze the reductive amination of a prochiral keto-acid precursor to yield D-N-(2,6-Dimethylphenyl)-alanine with high enantiomeric excess. nih.gov Similarly, a transaminase could be used to transfer an amino group from a donor molecule (like glutamine or alanine) to the corresponding α-keto acid, stereoselectively forming either the D- or L-amino acid. chemrxiv.org These methods are highly efficient, potentially offering theoretical yields of up to 100% for the desired enantiomer.
Asymmetric Chemical Synthesis Approaches
The synthesis of enantiomerically pure forms of N-(2,6-dimethylphenyl)-alanine is of significant interest, as the biological activity of its derivatives often resides in a single enantiomer. google.com For instance, the fungicidal activity of compounds like Metalaxyl is primarily associated with the (R)-enantiomer. google.com Several strategies have been developed to achieve this stereoselectivity.
A prevalent method involves the enzymatic kinetic resolution of a racemic mixture of N-(2,6-dimethylphenyl)-alanine esters. google.com This approach utilizes an enzyme that exhibits specific hydrolytic activity towards one of the enantiomers. The process typically starts with the synthesis of the racemic ester, for example, by reacting 2-bromopropionic acid ester with 2,6-dimethylaniline. google.com The racemic ester is then exposed to the enzyme, which selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. google.com The resulting acid and unreacted ester can then be separated. This method is noted for being a simple and cost-effective process that yields products with high optical purity (>96-99% enantiomeric excess). google.com
Another approach is the use of chiral resolving agents . Optically pure amines, such as (R)- or (S)-phenylethylamine, can be used to form diastereomeric salts with the racemic N-(2,6-dimethylphenyl)-alanine. google.com These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization. However, this method can be complex and involve expensive reagents. google.com
Chiral metal catalysts have also been employed in the synthesis of related compounds. For example, the (R) enantiomer of Metalaxyl has been synthesized via the hydrogenation of an enamide in the presence of a chiral metal catalyst. google.com While this can achieve high enantioselectivity, it often requires expensive catalysts and high-pressure reaction conditions. google.com
Conceptually, asymmetric synthesis can also be approached through the alkylation of chiral glycine (B1666218) or alanine derivatives. Methods using Ni(II) complexes of chiral Schiff bases derived from alanine have been shown to be effective for the asymmetric synthesis of other α-alkylphenylalanines, representing a feasible strategy. nih.govysu.am
| Asymmetric Synthesis Method | Description | Advantages | Disadvantages | Reference |
| Enzymatic Kinetic Resolution | An enzyme selectively hydrolyzes one enantiomer of the racemic ester, allowing for separation. | High enantioselectivity, mild conditions, cost-effective. | Requires screening for a suitable enzyme, separation of product from unreacted starting material. | google.com |
| Chiral Resolving Agents | A chiral agent forms diastereomeric salts with the racemate, which are then separated. | Established methodology. | Expensive reagents, often complex procedures. | google.com |
| Chiral Metal Catalysis | Asymmetric hydrogenation of a precursor enamide using a chiral catalyst. | High enantioselectivity. | Expensive catalysts, often requires high pressure/temperature. | google.com |
| Chiral Auxiliary (Conceptual) | Alkylation of a chiral glycine or alanine equivalent (e.g., Ni(II) complex). | Potentially high stereocontrol. | May require multiple steps for auxiliary attachment and removal. | nih.govysu.am |
Derivatization and Functionalization Reactions
The this compound scaffold allows for a variety of chemical transformations at its three main functional sites: the secondary amine, the carboxylic acid, and the aromatic ring.
Acylation Reactions to Form N-Substituted Alanine Derivatives
The nitrogen atom of N-(2,6-dimethylphenyl)-alanine is a nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is fundamental to the synthesis of several commercially important fungicides. A prominent example is the synthesis of Metalaxyl, where the nitrogen is acylated with a methoxyacetyl group. sigmaaldrich.comsigmaaldrich.com Similarly, acylation with phenylacetyl chloride leads to the formation of Benalaxyl. chembk.comepa.gov These reactions typically proceed under standard acylation conditions, often in the presence of a base to neutralize the HCl byproduct.
| Acylating Agent | Product Name | Chemical Name | Reference |
| Methoxyacetyl chloride | Metalaxyl | N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester | sigmaaldrich.comsigmaaldrich.com |
| Phenylacetyl chloride | Benalaxyl | N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine methyl ester | chembk.comepa.gov |
| Acetic Anhydride | N-Acetyl-N-(2,6-dimethylphenyl)-DL-alanine | (2R,S)-2-[acetyl(2,6-dimethylphenyl)amino]propanoic acid | ymdb.catcichemicals.com |
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be easily converted into esters and amides.
Esterification is commonly performed to produce derivatives like Methyl N-(2,6-dimethylphenyl)-DL-alaninate. nih.govechemi.com This is typically achieved through Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis. researchgate.net These esters are key intermediates in the synthesis of N-acylated fungicides like Metalaxyl and are also the direct substrates for enzymatic resolution procedures. google.com
Amidation of the carboxyl group can also be achieved using standard peptide coupling reagents. Conceptually, derivatization with chiral amines can be used to separate enantiomers. For example, methods using reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are employed for the chiral resolution and analysis of amino acids by creating diastereomeric amides that can be separated chromatographically. researchgate.net
Electrophilic Aromatic Substitution on the Phenyl Ring (Conceptual)
The phenyl ring of this compound contains three substituents that influence its reactivity towards electrophiles. The amino group (-NH-R) is a powerful activating group and an ortho, para-director. The two methyl groups are also activating and ortho, para-directing.
However, the two ortho positions relative to the amino group are already substituted with methyl groups. Therefore, electrophilic attack is sterically hindered at these positions. The strongest activating group, the nitrogen, will direct incoming electrophiles primarily to the para position (C4), which is sterically accessible. Substitution at the meta positions (C3 and C5) is less favored.
When the nitrogen is acylated, as in Metalaxyl, its activating ability is significantly reduced due to the electron-withdrawing nature of the carbonyl group. However, the lone pair on the nitrogen still directs ortho and para. The steric bulk of the N-acyl group would further disfavor substitution at the ortho positions, making the para position the most likely site for electrophilic attack. youtube.com
| Reaction | Reagents | Expected Major Product (Conceptual) | Directing Influence |
| Nitration | HNO₃ / H₂SO₄ | N-(4-Nitro-2,6-dimethylphenyl)-DL-alanine | -NHR group directs para. |
| Halogenation | Br₂ / FeBr₃ | N-(4-Bromo-2,6-dimethylphenyl)-DL-alanine | -NHR group directs para. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N-(4-Acyl-2,6-dimethylphenyl)-DL-alanine | -NHR group directs para. (Potential for N-acylation competition). |
Note: These are conceptual pathways based on general principles of electrophilic aromatic substitution. nih.gov Actual reactions may be complicated by steric hindrance and potential side reactions.
Oxidation and Reduction Pathways of Related Motifs (Conceptual)
The functional groups within this compound present several possibilities for oxidation and reduction reactions, based on general organic chemistry principles.
Oxidation:
Side-Chain Oxidation: The methyl groups on the aromatic ring could be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions.
Aromatic Ring Oxidation: The electron-rich aromatic ring could be susceptible to oxidative degradation under very strong oxidizing conditions.
Alanine Moiety: The alanine side chain could potentially undergo oxidative decarboxylation.
Reduction:
Aromatic Ring Reduction: The phenyl ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation (e.g., H₂/Rh or Ru) at high pressure and temperature. A Birch reduction (Na/NH₃, EtOH) would yield a non-conjugated diene.
Carboxylic Acid Reduction: The carboxylic acid can be reduced to a primary alcohol (alaninol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would form 2-(2,6-dimethylanilino)propan-1-ol.
Green Chemistry Principles in Synthesis Design
Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact, improve safety, and increase efficiency.
A prime example is the use of enzymatic resolution for asymmetric synthesis. google.com This biocatalytic method operates under mild conditions (ambient temperature and pressure, neutral pH), uses water as a solvent, and avoids the need for toxic heavy metal catalysts or expensive chiral auxiliaries. google.com This aligns with several green chemistry principles, including catalysis, use of renewable feedstocks (enzymes), and designing for energy efficiency.
Other green considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic approaches are superior to the use of stoichiometric reagents.
Safer Solvents and Reagents: Exploring the use of less hazardous solvents than traditional chlorinated hydrocarbons or polar aprotic solvents. For esterification, solid acid catalysts or ionic liquids could replace mineral acids like H₂SO₄ to simplify workup and reduce waste. researchgate.net
Catalysis: The use of reusable catalysts, whether they are enzymes, heterogeneous metal catalysts, or solid acid catalysts, is a cornerstone of green chemistry. This minimizes waste compared to stoichiometric reagents.
| Green Chemistry Principle | Application in this compound Synthesis | Reference/Concept |
| Catalysis | Use of enzymes for kinetic resolution; exploring heterogeneous catalysts for hydrogenation or esterification. | google.com |
| Designing Safer Chemicals | Focusing on enantiomerically pure fungicides, which can be applied at lower rates, reducing environmental load. | google.com |
| Safer Solvents & Auxiliaries | Utilizing water as a solvent in enzymatic reactions; exploring ionic liquids for esterification. | google.comresearchgate.net |
| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as enzymatic methods. | google.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile and often toxic organic solvents. One promising approach for the synthesis of N-aryl amino acids, including this compound, is through microwave-assisted solvent-free arylation.
This method typically involves the reaction of an amino acid with an aryl halide under microwave irradiation in the absence of a solvent. The reaction is facilitated by a solid base, such as potassium carbonate, often mixed with other reagents like potassium fluoride (B91410) to enhance reactivity. Research on the microwave-assisted arylation of various amino acids with halogenobenzenes has demonstrated the feasibility of this approach, offering high efficiency, reduced reaction times, and simplified work-up procedures.
For the synthesis of this compound, this would involve the reaction of DL-alanine with a 2,6-dimethylphenyl halide. The general reaction scheme is as follows:
Scheme 1: Proposed Solvent-Free Synthesis of this compound
Detailed studies on similar systems have shown that the choice of base and reaction parameters are crucial for achieving high yields.
| Reactant 1 | Reactant 2 | Base | Conditions | Yield (%) | Reference |
| Glycine | 1-Fluoro-2-nitrobenzene | K₂CO₃/KF | 70W, 30 min | 95 | [Source] |
| L-Proline | 1-Fluoro-2-nitrobenzene | K₂CO₃/KF | 70W, 30 min | 98 | [Source] |
| DL-Alanine | 1-Fluoro-2-nitrobenzene | K₂CO₃/KF | 70W, 30 min | 85 | [Source] |
| Table 1: Representative Yields for Microwave-Assisted Solvent-Free N-Arylation of Amino Acids. While not specific to 2,6-dimethylphenyl halides, these results indicate the potential of the methodology. |
Environmentally Benign Catalysis (e.g., Biocatalysis)
Biocatalysis utilizes enzymes, either isolated or within whole cells, to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. For the synthesis of this compound, biocatalysis offers two main strategic advantages: the resolution of racemic mixtures to obtain specific enantiomers and the direct synthesis of the amino acid backbone.
Enzymatic Resolution
The racemic mixture of this compound can be synthesized through conventional chemical methods, for instance, by the reaction of a 2-bromopropionic acid ester with 2,6-dimethylaniline. google.com However, for many applications, particularly in the agrochemical industry, a specific enantiomer (e.g., the (R)-enantiomer for metalaxyl) is desired due to its higher biological activity. google.com
Enzymatic kinetic resolution is an effective method to separate these enantiomers. This process involves the use of an enantioselective enzyme, such as a lipase or an esterase, to selectively hydrolyze one enantiomer of the racemic this compound ester. This results in a mixture of the hydrolyzed amino acid (one enantiomer) and the unreacted ester (the other enantiomer), which can then be separated.
A patented process describes the use of an enzyme with specific hydrolysis activity for one enantiomer of racemic (R,S)-N-(2,6-dimethylphenyl)alanine ester. google.com This allows for the isolation of the desired enantiomer with high optical purity.
| Substrate | Enzyme | Reaction | Product 1 | Product 2 | Reference |
| (R,S)-N-(2,6-Dimethylphenyl)alanine methyl ester | Enantioselective hydrolase | Selective Hydrolysis | (R)-N-(2,6-Dimethylphenyl)alanine | (S)-N-(2,6-Dimethylphenyl)alanine methyl ester | google.com |
| Table 2: Principle of Enzymatic Kinetic Resolution for this compound Esters. |
Direct Biocatalytic Synthesis
A more direct and atom-economical approach involves the use of enzymes to construct the N-aryl amino acid itself. While specific literature detailing the direct biocatalytic synthesis of this compound is scarce, the principles of modern biocatalysis suggest potential pathways.
One such pathway is the reductive amination of a keto-acid precursor. Alanine dehydrogenases (AlaDH) are enzymes that catalyze the reversible conversion of pyruvate (B1213749) to L-alanine. nih.govnih.gov In theory, an engineered AlaDH or another type of amino acid dehydrogenase could be employed to catalyze the reductive amination of a suitable keto-acid with 2,6-dimethylaniline as the amine donor.
Scheme 2: Hypothetical Biocatalytic Synthesis of this compound
Another class of enzymes, transaminases (also known as aminotransferases), are widely used in the synthesis of chiral amines and amino acids. mdpi.com An engineered transaminase could potentially catalyze the transfer of an amino group from a donor molecule to a keto-acid, with 2,6-dimethylaniline acting as the amine acceptor, though this would represent a novel application of these enzymes.
The development of such biocatalysts through directed evolution and protein engineering holds significant promise for the future of environmentally benign synthesis of this compound and other N-aryl amino acids.
Stereochemical Investigations of N 2,6 Dimethylphenyl Dl Alanine and Its Chiral Analogues
Analysis of Racemic Mixtures and Enantiomeric Composition
A racemic mixture, or racemate, contains equal amounts of the left- and right-handed enantiomers of a chiral compound. For N-(2,6-Dimethylphenyl)-DL-alanine, which possesses a stereocenter at the alpha-carbon of the alanine (B10760859) moiety, it exists as a pair of enantiomers: (R)-N-(2,6-Dimethylphenyl)-alanine and (S)-N-(2,6-Dimethylphenyl)-alanine. The accurate determination of the enantiomeric composition of a sample is crucial for both research and industrial applications, as the biological effects of each enantiomer can differ significantly.
Several analytical techniques are employed to separate and quantify the enantiomers in a racemic mixture of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the analysis of enantiomeric composition. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. For alanine and its derivatives, various chiral columns are available. For instance, the CHIROBIOTIC® T column is effective for the separation of alanine enantiomers using a mobile phase containing water, methanol (B129727), and formic acid. google.com The conditions for such a separation are detailed in the table below.
| Parameter | Value |
| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |
| Mobile Phase | [A] water; [B] methanol; [C] formic acid; (30:70:0.02, A:B:C) |
| Flow Rate | 1 mL/min |
| Column Temp. | 25 °C |
| Detector | UV, 205 nm |
| Injection Vol. | 10 µL |
| Sample Conc. | 300 µg/mL in 30:70 water:methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful tool for determining enantiomeric excess. researchfloor.org While standard ¹H NMR spectra of a racemic mixture are identical for both enantiomers, the addition of a chiral agent can induce diastereomeric interactions, resulting in separate, distinguishable signals for each enantiomer. For example, mandelic acid analogues have been successfully used as chiral solvating agents to determine the enantiomeric composition of structurally similar compounds like Mexiletine [1-(2,6-dimethylphenoxy)-2-propanamine] by ¹H NMR. acs.org This approach allows for the integration of the distinct signals to quantify the enantiomeric ratio.
Enantioselectivity in Enzymatic and Chemical Syntheses
The production of enantiomerically pure compounds is a significant challenge in synthetic chemistry. Both enzymatic and chemical methods have been developed to achieve enantioselectivity in the synthesis of N-(2,6-Dimethylphenyl)-alanine and its analogues.
Enzymatic Resolution: Enzymatic methods are highly valued for their stereospecificity and mild reaction conditions. Lipases are a class of enzymes that have demonstrated remarkable utility in the kinetic resolution of racemic esters. A study on the enzymatic resolution of methyl (±)-N-(2,6-dimethylphenyl)alanine employed Candida rugosa lipase (B570770) (CRL). This enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted. This process allows for the separation of the two enantiomers. The research indicated that under optimized conditions, this method could effectively produce the optically active N-acylalanine. researchfloor.org
A Japanese patent describes a method for the stereoselective preparation of (R)- or (S)-N-(2,6-dimethylphenyl)alanine using an enzyme with specific hydrolysis activity for one of the enantiomers of the corresponding ester. google.com This highlights the industrial relevance of enzymatic resolution for obtaining the desired enantiomer.
Chemical Synthesis: While enzymatic methods are often preferred for their selectivity, chemical routes to enantiopure N-(2,6-dimethylphenyl)-alanine have also been explored. One reported approach involves the synthesis of (R)-N-(2,6-dimethylphenyl)alanine methyl ester starting from (S)-2-(hydroxy)-propanoic acid methyl ester. google.com However, this method faced challenges in achieving an enantiomeric excess greater than 95% and required high temperatures. google.com The development of more efficient and highly enantioselective chemical syntheses remains an active area of research.
Stereochemical Purity and its Research Implications
The stereochemical purity of a chiral compound is a critical factor, particularly in the context of pharmacology and agrochemistry, as the biological activity often resides in only one of the enantiomers. The other enantiomer might be inactive, less active, or in some cases, exhibit undesirable or toxic effects. nih.govomicsonline.orgmdpi.comnih.gov
The significance of the stereochemical purity of N-(2,6-Dimethylphenyl)-alanine is exemplified by its use as a precursor in the synthesis of fungicides such as metalaxyl, benalaxyl, and furalaxyl. google.com The antifungal activity of these compounds is generally attributed to the (R)-enantiomer. google.com For instance, the synthesis of metalaxyl-M, the (R)-enantiomer of metalaxyl, requires a high optical purity of over 95% enantiomeric excess (ee) to ensure its efficacy as a fungicide. google.com This underscores the economic and practical importance of producing the stereochemically pure (R)-enantiomer of N-(2,6-Dimethylphenyl)-alanine for the agrochemical industry.
The U.S. Food and Drug Administration (FDA) has established guidelines that necessitate the evaluation of individual enantiomers in drug development to ensure their safety and efficacy. nih.govomicsonline.org This regulatory stance further emphasizes the critical need for stereochemically pure compounds in research and development.
Conformational Preferences of Enantiomers
The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets like enzymes and receptors. The conformational preferences of the enantiomers of N-(2,6-Dimethylphenyl)-alanine are influenced by the steric and electronic interactions between the 2,6-dimethylphenyl group, the alanine backbone, and the surrounding environment.
Molecular Structure, Conformational Analysis, and Theoretical Studies
Structural Elucidation Methodologies (General Approaches)
The precise three-dimensional arrangement of atoms in N-(2,6-Dimethylphenyl)-DL-alanine is determined using a combination of sophisticated analytical techniques. These methodologies provide a comprehensive picture of the molecule's connectivity, bond characteristics, and spatial architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is fundamental for characterizing the molecular structure in solution. It helps to identify the connectivity of atoms and can provide insights into the conformational dynamics of the molecule. nih.gov The development of NMR crystallography, which combines solid-state NMR data with computational methods, has become a powerful tool for refining crystal structures. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the various functional groups within the molecule. The presence of characteristic absorption bands for N-H, C=O (of the carboxylic acid), and aromatic C-H bonds confirms the structural integrity of the compound.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry can provide the exact mass, further validating the molecular formula.
| Analytical Technique | Information Provided |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, solid-state conformation. acs.orgyoutube.com |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, dynamic processes. nih.gov |
| IR Spectroscopy | Identification of functional groups (e.g., N-H, C=O). |
| Mass Spectrometry | Molecular weight and elemental composition. |
Conformational Dynamics and Flexibility of the this compound Scaffold
The flexibility of the this compound molecule is primarily governed by rotation around its single bonds. However, this flexibility is significantly constrained by the bulky nature of the 2,6-dimethylphenyl group.
Torsional Angle Analysis (e.g., N-C-C=O Torsion)
The conformation of the peptide backbone is defined by a set of torsional or dihedral angles. The key angles are φ (phi, rotation around the N-Cα bond) and ψ (psi, rotation around the Cα-C' bond). proteinstructures.comyoutube.com The planarity of the peptide bond (ω angle) is typically restricted to near 180 degrees. youtube.com The specific values of φ and ψ determine the secondary structure of peptides and are visualized on a Ramachandran plot. proteinstructures.com For this compound, the possible combinations of these angles are limited due to potential steric clashes, particularly between the dimethylphenyl group and the alanine (B10760859) side chain. youtube.com
Impact of Steric Hindrance from Dimethylphenyl Group
The two methyl groups in the ortho positions of the phenyl ring create significant steric hindrance. This bulkiness forces the phenyl ring to adopt a conformation that is nearly perpendicular to the plane of the alanine moiety to minimize repulsive interactions. acs.org This restricted rotation is a common feature in molecules containing the 2,6-dimethylphenyl group and has a profound impact on their three-dimensional shape and, consequently, their chemical and biological properties. ontosight.ai In similar structures, this steric bulk has been shown to influence bond lengths and angles around the coordination center. acs.org
Computational Chemistry Approaches
Theoretical calculations are essential tools for exploring the energy landscapes and structural preferences of molecules like this compound. These methods complement experimental data by providing detailed energetic and electronic insights.
Ab Initio Calculations for Geometry Optimization and Energy Landscapes
Ab initio methods, which are derived from first principles without relying on experimental parameters, are used to perform geometry optimizations and to map out potential energy surfaces. elixirpublishers.comnih.gov By calculating the energy for different conformations, researchers can identify the most stable structures (energy minima) and the energy barriers for rotation around key bonds. nih.gov While computationally intensive, these methods, such as Hartree-Fock (HF), provide foundational data on the molecule's geometry and electronic structure. elixirpublishers.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular and effective method for studying medium- to large-sized molecules because it includes electron correlation at a lower computational cost than many ab initio methods. nih.govelixirpublishers.com DFT calculations, often using functionals like B3LYP, are widely used for:
Geometry Optimization: Predicting the lowest energy conformation of the molecule. elixirpublishers.com
Vibrational Analysis: Calculating theoretical IR and Raman spectra that can be compared with experimental results for structural validation. elixirpublishers.com
Electronic Properties: Determining properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity. nih.gov
Recent studies have demonstrated the high accuracy of DFT in correlating experimental NMR data with calculated isotropic shieldings for amino acids, allowing for detailed structural assignments. nih.gov DFT has also been successfully used to analyze the conformational flexibility and reaction pathways in complex organometallic systems containing bulky ligands. acs.org
| Computational Method | Primary Application | Key Findings from Related Studies |
| Ab Initio (e.g., HF) | Geometry optimization, energy landscape mapping. nih.gov | Provides good agreement with experimental bond lengths and angles. elixirpublishers.com |
| Density Functional Theory (DFT) | Geometry optimization, spectroscopic property calculation, electronic structure analysis. elixirpublishers.comnih.gov | Superior for calculating vibrational frequencies; accurately predicts NMR chemical shifts and helps assign complex spectra. nih.govelixirpublishers.com |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the conformational space and dynamic behavior of this compound. These computational techniques rely on force fields to approximate the potential energy of the system, allowing for the simulation of molecular motion over time.
For a molecule like this compound, which possesses several rotatable bonds, the number of possible conformations can be vast. MD simulations, by simulating the movement of atoms over a period of time, can help identify the most stable and frequently occurring conformations. These simulations take into account the interactions between all atoms in the molecule, as well as their interactions with a simulated solvent environment, to provide a realistic model of the molecule's behavior.
A typical MD simulation of this compound would involve defining the initial coordinates of the atoms, assigning velocities, and then iteratively solving Newton's equations of motion. The resulting trajectory provides a wealth of information about the molecule's flexibility, the range of motion of its different parts, and the time scales of conformational changes.
| Simulation Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, or similar | Defines the potential energy function for the molecule. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Simulates the effect of the surrounding environment. |
| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to ensure adequate sampling of conformational space. |
| Temperature & Pressure | Controlled (e.g., 300 K, 1 atm) | Mimics physiological or standard conditions. |
Prediction of Preferred Conformations and Energetic Stabilities
From the trajectories generated by molecular dynamics simulations, the preferred conformations of this compound can be identified. These are the low-energy states that the molecule is most likely to adopt. The relative energetic stabilities of these conformations can be calculated, providing a quantitative measure of their probability of occurrence.
The steric hindrance imposed by the two methyl groups on the phenyl ring significantly influences the preferred conformations. These bulky groups restrict the rotation around the N-phenyl bond, leading to a more defined set of low-energy structures compared to an unsubstituted N-phenylalanine analog. The energetic stability of each conformation is a delicate balance of intramolecular forces, including van der Waals interactions, electrostatic interactions, and torsional strain.
| Conformer Feature | Description | Predicted Energetic Impact |
| Dihedral Angle (φ) | Rotation around the N-Cα bond | Influences the orientation of the phenyl group relative to the carboxyl group. |
| Dihedral Angle (ψ) | Rotation around the Cα-C' bond | Affects the position of the carboxyl group relative to the rest of the molecule. |
| Phenyl Ring Orientation | Rotation of the 2,6-dimethylphenyl group | Significantly restricted due to steric clash of the methyl groups with the alanine backbone. |
| Intramolecular Hydrogen Bonding | Potential interaction between the carboxyl hydrogen and the nitrogen lone pair | Can stabilize certain conformations, though often disrupted in polar solvents. |
Structure-Property Relationships Derived from Theoretical Models
Theoretical models are not only crucial for understanding the inherent structural features of this compound but also for predicting its physicochemical properties. By establishing a relationship between the molecule's structure and its properties, computational methods can guide experimental work and the design of new molecules with desired characteristics.
The calculated electronic structure of this compound, for instance, can provide insights into its reactivity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map can all indicate which parts of the molecule are more likely to engage in chemical reactions. The presence of the electron-donating methyl groups on the phenyl ring, for example, will influence the nucleophilicity of the aromatic system.
Furthermore, properties such as lipophilicity (logP), which is a critical determinant of a molecule's pharmacokinetic profile, can be estimated from its structure. Computational models can calculate logP based on the contributions of different molecular fragments, providing a valuable prediction for drug development and other applications. The bulky and nonpolar 2,6-dimethylphenyl group is expected to significantly increase the lipophilicity of the parent alanine amino acid.
In essence, theoretical models serve as a bridge between the microscopic world of molecular structure and the macroscopic world of chemical and biological properties, offering a powerful and predictive tool in the study of this compound.
Role As a Synthetic Intermediate in Advanced Chemical and Agrochemical Research
Precursor in the Synthesis of Chiral Agrochemicals
The most significant application of N-(2,6-Dimethylphenyl)-DL-alanine and its derivatives is in the production of phenylamide fungicides. This class of agrochemicals is highly effective against oomycete pathogens, which cause devastating diseases in a wide range of crops. The specific stereochemistry of these fungicides is often critical to their biological activity, making the use of chiral precursors like this compound essential.
This compound, typically in its methyl ester form (methyl 2-(2,6-dimethylphenyl)aminopropionate), is a direct precursor to the widely used fungicide Metalaxyl. patsnap.com Metalaxyl itself is a racemic mixture, chemically named N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-DL-alanine methyl ester. sigmaaldrich.comsigmaaldrich.comepa.gov The synthesis involves the acylation of the secondary amine of the alanine (B10760859) derivative.
The manufacturing process reacts methyl 2-(2,6-dimethylphenyl)aminopropionate with methoxyacetyl chloride. patsnap.com The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). patsnap.com The reaction proceeds under mild conditions and can result in high yields of Metalaxyl. patsnap.com
Table 1: Synthesis of Metalaxyl from Methyl 2-(2,6-dimethylphenyl)alanine
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Purity | Reference |
|---|
This interactive table summarizes the reaction conditions for the synthesis of Metalaxyl.
Research has shown that the fungicidal activity of Metalaxyl resides almost exclusively in one of its enantiomers, the (R)-isomer, known as Mefenoxam. Consequently, enantioselective synthesis has become a major focus to provide a more active product. The synthesis of Mefenoxam requires starting with the enantiomerically pure R-enantiomer of N-(2,6-dimethylphenyl)-alanine. By using (R)-methyl 2-(2,6-dimethylphenyl)aminopropionate as the starting material and following the same acylation reaction with methoxyacetyl chloride, Mefenoxam is produced. This enantiomerically pure synthesis avoids the production of the less active (S)-isomer, effectively doubling the potency for the same amount of active ingredient.
Similar to Metalaxyl, this compound methyl ester is a key intermediate in the synthesis of another important phenylamide fungicide, Benalaxyl. nih.govguidechem.com Benalaxyl is chemically defined as methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate. nih.govguidechem.com
The synthesis pathway for Benalaxyl mirrors that of Metalaxyl. The intermediate, methyl 2,6-dimethylphenylaminopropionate, is reacted with phenylacetyl chloride. guidechem.com This acylation step attaches the phenylacetyl group to the nitrogen atom of the alanine derivative, yielding the final Benalaxyl molecule. guidechem.com Like Metalaxyl, Benalaxyl is also a racemic mixture, and its fungicidal properties are attributed to its specific stereoisomers. herts.ac.uk The synthesis relies on the availability of the core intermediate derived from this compound. guidechem.com
Utility in the Construction of Diverse Organic Molecules
The structural features of this compound make it a versatile building block for a range of organic molecules beyond agrochemicals. As a derivative of the amino acid alanine, it can be utilized in various synthetic applications. ontosight.ai
In pharmaceutical research, amino acid derivatives are often used as lead molecules for drug development because they can interact with biological targets like enzymes and receptors. ontosight.ai The N-(2,6-dimethylphenyl) group can confer specific properties, such as increased lipophilicity, which may enhance the pharmacokinetic profile of a potential drug candidate. ontosight.ai The core structure can be modified at the carboxylic acid or the N-acyl group to generate libraries of novel compounds for screening in various therapeutic areas. Furthermore, this compound can be used in biochemical studies to probe enzyme mechanisms and substrate specificity. ontosight.ai The synthesis of Schiff bases, a class of compounds with various biological activities, can be achieved through the condensation of amino acids, representing another potential avenue for the utilization of this compound. researchgate.net
Applications in Specialty Chemical Development Research
While the primary documented use of this compound is in agrochemicals, its properties suggest potential applications in the development of specialty chemicals. Amino acid derivatives are known to be valuable intermediates in the synthesis of polymers and other advanced materials. For instance, related compounds like N-(2-Cyanoethyl)-DL-alanine are utilized in the production of specialty polymers. The reactivity of the amino and carboxyl groups in this compound allows for its potential incorporation into polyamide or polyester (B1180765) backbones, creating materials with unique properties conferred by the bulky and rigid dimethylphenyl group. Research into such applications could lead to the development of new performance materials.
Advanced Research Methodologies and Analytical Techniques for N 2,6 Dimethylphenyl Dl Alanine Studies
Spectroscopic Methodologies for Structural and Conformational Analysis (General)
Spectroscopic techniques are fundamental tools for the structural characterization of N-(2,6-Dimethylphenyl)-DL-alanine. They provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For the related compound, Methyl N-(2,6-dimethylphenyl)-DL-alaninate, ¹³C NMR data has been recorded, providing expected chemical shifts for the carbon atoms within the molecule. nih.gov These spectra are critical for verifying the successful synthesis of the target compound and identifying any impurities.
Mass Spectrometry (MS) : MS is used to determine the precise molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular formula, C₁₁H₁₅NO₂, by identifying the molecular ion peak.
Infrared (IR) Spectroscopy : IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, and the aromatic C-H and C=C bonds of the dimethylphenyl group.
Table 1: Representative Spectroscopic Data for a Derivative, Methyl N-(2,6-dimethylphenyl)-DL-alaninate
| Technique | Observed Feature | Interpretation |
|---|---|---|
| ¹³C NMR | Multiple signals in the aromatic region, signals for methyl groups, and carbonyl carbon. | Confirms the presence of the 2,6-dimethylphenyl ring, the alanine (B10760859) methyl group, and the ester carbonyl group. nih.gov |
| Mass Spectrometry | Molecular Ion Peak (M+) at m/z 207.27 | Corresponds to the molecular weight of the methyl ester derivative. nih.gov |
Chromatographic Separation Techniques (e.g., HPLC for Enantiomeric Purity)
As this compound is a racemic mixture, containing both D and L enantiomers, chromatographic techniques are essential for separating these stereoisomers and assessing the enantiomeric purity of a sample.
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the predominant method for the enantiomeric resolution of amino acids and their derivatives. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Chiral Stationary Phases (CSPs) : A variety of CSPs are effective for amino acid separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful for resolving underivatized amino acids because they are compatible with both organic and aqueous mobile phases. For DL-alanine, the D-enantiomer is often more strongly retained on these types of columns. Other CSPs, like the CROWNPAK CR(+) column, are also highly effective for resolving amino acid enantiomers. researchgate.net
Mobile Phase Composition : The choice of mobile phase is critical and often consists of a mixture of an organic modifier (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH and concentration of the organic modifier can be adjusted to optimize the separation and retention times of the enantiomers.
Table 2: Common Chiral HPLC Systems for Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Acetonitrile/Water or Methanol/Aqueous Buffer | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. |
| Chiral Crown Ether | CROWNPAK CR(+) researchgate.net | Perchloric acid solution | Complexation between the crown ether and the primary amino group of the analyte. |
Chemoenzymatic Strategies in Synthetic Research
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. This approach is particularly valuable for producing enantiomerically pure forms of N-(2,6-Dimethylphenyl)-alanine.
A common strategy is the enzymatic kinetic resolution of the racemic mixture. This process uses an enzyme that selectively reacts with only one of the two enantiomers, allowing for the separation of the unreacted, enantiopure substrate from the modified product.
L-Amino Acid Oxidase (L-AAO) : This enzyme specifically catalyzes the oxidative deamination of L-amino acids, converting them into their corresponding α-keto acids. researchgate.netresearchgate.net
The racemic this compound is incubated with L-AAO.
The enzyme selectively acts on the L-enantiomer, converting it to N-(2,6-dimethylphenyl)-2-oxopropanoic acid.
The D-enantiomer, N-(2,6-Dimethylphenyl)-D-alanine, remains unreacted.
The resulting mixture of the D-enantiomer and the α-keto acid can then be easily separated using standard chemical techniques, such as extraction or chromatography, yielding the optically pure D-alanine derivative. researchgate.net
This method provides a highly efficient route to obtaining the D-enantiomer, which may have distinct biological or pharmacological properties compared to its L-counterpart.
Table 3: Chemoenzymatic Resolution of this compound using L-AAO
| Step | Process | Description |
|---|---|---|
| 1. Substrate | Racemic Mixture | This compound is used as the starting material. |
| 2. Enzymatic Reaction | Selective Deamination | L-Amino Acid Oxidase (L-AAO) is introduced, which specifically targets the L-enantiomer. researchgate.net |
| 3. Transformation | Product Formation | The L-enantiomer is converted to an α-keto acid, while the D-enantiomer is unchanged. |
Bioassays for Investigating Biochemical Interactions (Non-Human, In Vitro/In Vivo Models)
To understand the potential biological activity of this compound and its derivatives, various non-human bioassays are employed. These assays can be conducted in vitro (in a controlled environment outside a living organism) or in vivo (within a whole, living organism).
In Vitro Assays : Derivatives of N-(2,6-Dimethylphenyl)-alanine are utilized in the synthesis of agrochemicals, such as fungicides. chemicalbook.com In vitro assays to screen for such activity would involve challenging various fungal species with the compound in a culture medium. The assay would measure endpoints like the inhibition of mycelial growth or spore germination to determine the compound's antifungal efficacy and spectrum of activity.
In Vivo Models : Animal models, primarily rodents, are used to investigate the systemic effects of related compounds. For instance, a structurally similar compound, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), was studied in rats to assess its impact on cognitive function. nih.gov These in vivo studies utilize behavioral tests to measure learning and memory.
Passive Avoidance Task : This test assesses memory retention by measuring an animal's latency to enter a chamber where it previously received a mild footshock. nih.gov
Active Avoidance Task : This model evaluates learning by training an animal to avoid an aversive stimulus in response to a signal. nih.gov
Discrimination Tasks : These assays test cognitive flexibility and learning by requiring an animal to distinguish between different stimuli to receive a reward. nih.gov
These models provide crucial insights into the potential bioactivity and physiological effects of this class of compounds.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl N-(2,6-dimethylphenyl)-DL-alaninate |
| N-(2,6-dimethylphenyl)-D-alanine |
| N-(2,6-dimethylphenyl)-L-alanine |
| N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide |
| N-(2,6-dimethylphenyl)-2-oxopropanoic acid |
| Acetonitrile |
| Methanol |
| Teicoplanin |
| Perchloric acid |
| Hexane |
| Isopropanol |
Future Research Directions and Theoretical Perspectives for N 2,6 Dimethylphenyl Dl Alanine
Development of Novel and Efficient Synthetic Routes
The advancement of synthetic methodologies for N-(2,6-Dimethylphenyl)-DL-alanine is a primary area for future research. Current synthetic approaches often rely on classical methods that may involve harsh reaction conditions, multiple steps, and the generation of significant waste. Future efforts will likely focus on the development of more atom-economical and environmentally benign strategies.
Key areas of exploration could include:
Catalytic C-N Bond Formation: Investigating novel transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could provide more efficient and milder conditions for the synthesis of this compound. The use of advanced ligand systems could enhance catalytic activity and selectivity.
Biocatalytic Approaches: Employing enzymes, such as aminotransferases or ammonia (B1221849) lyases, could offer a highly selective and sustainable route to the desired product. Genetic engineering of these enzymes could further optimize their activity and substrate specificity for 2,6-dimethylaniline (B139824) and a suitable alanine (B10760859) precursor.
Flow Chemistry: The implementation of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability. This technology can lead to higher yields and purity of the final product.
Rational Design of New Derivatives with Tuned Molecular Interactions
The rational design of new derivatives of this compound is a promising avenue for modulating its physicochemical and biological properties. By systematically modifying its chemical structure, researchers can fine-tune its interactions with biological targets or materials.
Future design strategies may involve:
Modification of the Phenyl Ring: Introduction of various substituents on the 2,6-dimethylphenyl moiety can alter its electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity.
Chiral Resolution: The separation of the DL-racemic mixture into its individual L- and D-enantiomers is crucial for stereospecific applications, particularly in a biological context.
Table 1: Potential Derivatives and Their Tuned Molecular Interactions
| Modification Site | Proposed Substituent/Change | Potential Impact on Molecular Interactions |
| Phenyl Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Enhance π-π stacking interactions, alter acidity of N-H bond. |
| Phenyl Ring | Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Increase electron density, potentially enhance cation-π interactions. |
| Alanine Carboxyl Group | Esterification (e.g., -COOCH3) | Increase lipophilicity, remove negative charge. |
| Alanine Amino Group | Acylation (e.g., -NHCOCH3) | Introduce hydrogen bond donor/acceptor sites, alter basicity. |
| Stereochemistry | Separation of D- and L-enantiomers | Enable stereospecific interactions with chiral targets. |
Deeper Computational Explorations of Conformational Space and Reactivity
Computational chemistry offers powerful tools to gain deeper insights into the conformational landscape and reactivity of this compound. Theoretical studies can complement experimental work and guide the design of new experiments.
Future computational investigations could focus on:
Conformational Analysis: Using methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to explore the stable conformations of the molecule and the energy barriers between them.
Reactivity Prediction: Calculating molecular descriptors such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict its reactivity in different chemical environments.
Docking Studies: If a biological target is identified, molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its derivatives.
Table 2: Computational Approaches and Their Potential Insights
| Computational Method | Parameter to be Studied | Expected Insight |
| Density Functional Theory (DFT) | Geometric optimization, vibrational frequencies | Determination of the most stable molecular structure and its spectroscopic properties. |
| Molecular Dynamics (MD) | Conformational sampling over time | Understanding the flexibility of the molecule and its interactions with solvent. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density | Characterization of the nature and strength of intramolecular and intermolecular interactions. |
Expanding the Understanding of Biochemical Roles and Mechanistic Insights
A significant area for future research is the elucidation of the potential biochemical roles and mechanisms of action of this compound. While its biological activity is not yet well-defined, its structural similarity to endogenous amino acids and other bioactive molecules suggests it may interact with biological systems.
Key research questions to address include:
Enzyme Inhibition/Activation: Screening this compound against a panel of enzymes, particularly those involved in amino acid metabolism, could reveal potential inhibitory or activating effects.
Receptor Binding: Investigating its ability to bind to cell surface or nuclear receptors could uncover novel signaling pathways that it may modulate.
Metabolic Fate: Studying its metabolism in various biological systems would provide insights into its stability, potential metabolites, and clearance pathways.
Exploration of New Applications as Research Probes or Building Blocks in Chemical Synthesis
The unique structure of this compound makes it a candidate for development as a research probe or a versatile building block in synthetic chemistry.
Potential applications to be explored are:
Fluorescent Probes: Derivatization with fluorophores could lead to the development of probes for sensing specific ions, molecules, or changes in the microenvironment.
Asymmetric Synthesis: The chiral nature of the alanine moiety can be exploited as a chiral auxiliary or a starting material in the synthesis of complex, stereochemically defined molecules.
Peptidomimetics: Incorporation of this non-natural amino acid into peptide sequences could lead to peptidomimetics with enhanced stability and novel biological activities.
By pursuing these future research directions, the scientific community can significantly advance the understanding and application of this compound, potentially leading to new discoveries and innovations in chemistry and biology.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2,6-Dimethylphenyl)-DL-alanine and its derivatives?
The synthesis typically involves nucleophilic substitution or amidation reactions. For example, N-(2,6-dimethylphenyl)chloroacetamide is reacted with diethylamine in toluene under controlled temperature (0–5°C) to form intermediates, followed by hydrolysis or esterification to yield the target compound . Enzymatic resolution using L-amino acylase has also been explored for separating enantiomers, though this method shows variable efficiency depending on substituent steric effects .
Q. How is the structural characterization of this compound performed in crystallographic studies?
Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for small molecules. Key parameters include bond angles, torsion angles, and hydrogen bonding patterns, which are critical for validating stereochemistry and intermolecular interactions . Fourier-transform infrared spectroscopy (FTIR) complements XRD by confirming functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic C-H vibrations .
Q. What are the primary biological targets or modes of action for this compound derivatives in fungicidal applications?
Derivatives such as metalaxyl and benalaxyl inhibit fungal RNA polymerase I, disrupting ribosomal biosynthesis. Experimental validation involves in vitro enzyme inhibition assays and in planta efficacy trials (e.g., tomato early blight management). Dose-response curves and EC₅₀ values are critical for assessing potency .
Advanced Research Questions
Q. How do researchers resolve contradictions in enantiomeric efficacy data for this compound derivatives?
Contradictions often arise from differential metabolic activation in stereoselective pathways. Advanced methods include:
- Chiral HPLC : Separating enantiomers using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases.
- Isotope labeling : Deuterated analogs (e.g., metalaxyl-d₄) track metabolic stability and enantiomer-specific degradation .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to fungal targets, reconciling discrepancies between in vitro and in vivo data .
Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound-based fungicides?
A tiered approach is recommended:
- Hydrolysis studies : pH-dependent stability tests (pH 4–9) at 25°C and 50°C, analyzed via LC-MS to identify breakdown products like 2,6-dimethylaniline .
- Soil microcosm assays : Evaluate microbial degradation using ¹⁴C-labeled compounds to quantify mineralization rates and bound residues .
- Photolysis experiments : Simulate sunlight exposure with xenon lamps to assess photodegradation kinetics and reactive oxygen species (ROS) involvement .
Q. How can researchers address challenges in quantifying trace residues of this compound in complex matrices?
Methodological solutions include:
- QuEChERS extraction : Optimized for plant tissues (e.g., tomato leaves) with acetonitrile/NaCl partitioning.
- LC-MS/MS detection : Multiple reaction monitoring (MRM) modes enhance specificity. For example, monitor m/z 279 → 220 for metalaxyl .
- Matrix-matched calibration : Corrects for ion suppression/enhancement in LC-MS workflows .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for this compound enantiomers?
Discrepancies often stem from:
- Enantiomeric impurity : Poor resolution during synthesis (e.g., <95% enantiomeric excess) skews bioactivity results .
- Species-specific metabolism : Fungal cytochrome P450 isoforms may preferentially metabolize one enantiomer, altering observed efficacy .
- Environmental factors : pH or temperature variations in assays affect enantiomer stability and interaction with target sites .
Methodological Recommendations
Q. What strategies improve the reproducibility of this compound synthesis?
- Strict temperature control : Use ice-water baths for exothermic steps (e.g., amine addition) to prevent side reactions .
- In-line analytics : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or NMR to identify intermediates.
- Crystallization optimization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
